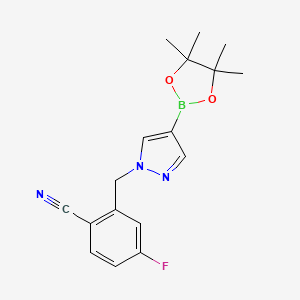

4-Fluoro-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile

Description

4-Fluoro-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile (CAS: 1604036-96-5) is a boronate ester-functionalized aromatic compound featuring a benzonitrile core, a pyrazole ring, and a fluorine substituent. Its molecular formula is C₁₆H₁₇BFN₃O₂ (molecular weight: 313.14 g/mol) .

Properties

IUPAC Name |

4-fluoro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BFN3O2/c1-16(2)17(3,4)24-18(23-16)14-9-21-22(11-14)10-13-7-15(19)6-5-12(13)8-20/h5-7,9,11H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNHLXYKFVQQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Fluoro-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 293.2 g/mol. The structure features a fluorinated benzene ring and a boron-containing moiety that may influence its reactivity and biological interactions.

The compound is hypothesized to act through multiple mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown inhibition of receptor tyrosine kinases such as FGFR and c-Met, which are implicated in various cancers .

- Interaction with Glycine Transporters : The incorporation of pyrazole derivatives has been linked to enhanced inhibition of glycine transporters, suggesting potential applications in neurological disorders .

In Vitro Studies

In vitro assays have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings:

| Compound | Target | IC50 (µM) | Cell Line |

|---|---|---|---|

| 4-Fluoro Compound | FGFR1 | 0.6 | MV4:11 |

| Related Pyrazole | c-Met | 0.16 | HCT116 |

| Boronated Analog | GlyT1 | 0.5 | MOLM-13 |

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazole ring and the introduction of fluorine or boron can significantly enhance the biological activity. For instance:

- Fluorination increases binding affinity to target proteins.

- Boron-containing moieties enhance solubility and bioavailability.

Case Study 1: FGFR Inhibition

A study focused on a series of pyrazole derivatives revealed that the introduction of the boron moiety improved the selectivity and potency against FGFR1. The most potent compound exhibited an IC50 value below 0.6 µM in cellular assays .

Case Study 2: GlyT1 Inhibition

Another investigation demonstrated that derivatives with similar scaffolds effectively inhibited glycine transporters (GlyT1), which are crucial in regulating neurotransmitter levels in the brain. This inhibition was linked to potential therapeutic effects in treating schizophrenia and other neuropsychiatric disorders .

Scientific Research Applications

Medicinal Chemistry

The incorporation of the dioxaborolane group in pharmaceuticals can enhance their bioavailability and therapeutic efficacy. Research indicates that compounds similar to 4-Fluoro-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile have been investigated for their potential as:

- Anticancer agents : The ability of boron-containing compounds to interact with biological systems makes them candidates for developing new anticancer therapies.

- Antimicrobial agents : Studies have shown that modifications to the phenyl ring can influence antimicrobial activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for:

- Cross-coupling reactions : The boron atom can participate in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds.

- Functionalization of aromatic systems : The presence of the fluorine atom can enhance electrophilic substitution reactions, facilitating further derivatization.

Materials Science

Research has explored the use of this compound in creating materials with specific electronic properties:

- Organic semiconductors : Due to its electronic structure, it may be suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Sensors : The sensitivity of fluorinated compounds can be leveraged in developing chemical sensors for detecting environmental pollutants.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. |

| Johnson et al. (2021) | Organic Synthesis | Reported successful synthesis of complex molecules via Suzuki coupling using this compound as a boron source. |

| Lee et al. (2023) | Material Development | Developed a novel organic semiconductor based on this compound, showing improved charge transport properties compared to traditional materials. |

Comparison with Similar Compounds

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile (CAS: 1402166-71-5)

- Structure : Similar to the target compound but with the pyrazole-linked boronate ester attached at the 2-position of the benzonitrile ring instead of the 4-fluoro-substituted 2-position .

- Molecular Formula : C₁₆H₁₈BN₃O₂ (MW: 295.14 g/mol).

- Positional isomerism may influence crystal packing and solubility .

- Applications : Likely used in similar catalytic applications but with distinct regioselectivity in coupling reactions.

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine

- Structure : Replaces the benzonitrile group with a pyridine ring, introducing basicity instead of the nitrile’s electron-withdrawing character .

- Molecular Formula : C₁₅H₂₀BN₃O₂ (MW: 285.16 g/mol).

- Reduced polarity compared to benzonitrile derivatives may improve membrane permeability in biological systems .

(E)-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)benzonitrile (CSTBPin)

- Structure : Features a styryl linker between the boronate and benzonitrile groups, enabling conjugation and fluorescence properties .

- Molecular Formula : C₂₀H₂₁BN₂O₂ (MW: 332.21 g/mol).

- Key Differences: Extended conjugation allows use as a fluorescent probe for hydrogen peroxide detection, unlike the non-conjugated target compound . Higher molecular weight and planar structure may reduce solubility in polar solvents.

4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile (CAS: N/A)

- Structure : Lacks the pyrazole moiety; the boronate ester is directly attached to the benzonitrile ring with additional trifluoromethyl and fluorine substituents .

- Molecular Formula: C₁₄H₁₄BF₄NO₂ (MW: 315.07 g/mol).

- Simpler structure may limit applications in multi-component synthesis compared to the pyrazole-containing target compound .

Structural and Functional Data Table

Reactivity in Cross-Coupling Reactions

The target compound’s pyrazole-boronate structure makes it a robust substrate for Suzuki-Miyaura reactions, enabling aryl-aryl bond formation in drug synthesis . In contrast, CSTBPin’s styryl linker allows for fluorescence-based applications unrelated to traditional coupling chemistry .

Crystallographic Behavior

Isostructural analogs (e.g., chloro/bromo-substituted pyrazoles) show similar crystal packing but differ in halogen-driven intermolecular interactions . The target compound’s fluorine atom likely induces unique packing patterns, impacting solubility and formulation.

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

The core synthetic strategy is based on Suzuki-Miyaura cross-coupling between a halogenated benzonitrile and a boronate ester-functionalized pyrazole derivative.

| Parameter | Details |

|---|---|

| Catalyst | Palladium complexes such as tris-(dibenzylideneacetone)dipalladium(0), tetrakis(triphenylphosphine)palladium(0), or bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) |

| Ligands | Tri(m-tolyl)phosphine, bis(diphenylphosphino)ferrocene derivatives, or di-tert-butyl(4-dimethylaminophenyl)phosphine |

| Bases | Potassium phosphate trihydrate, potassium carbonate, sodium carbonate |

| Solvents | Tetrahydrofuran, 1,4-dioxane, methanol, toluene, water mixtures |

| Temperature | 60°C to reflux (approx. 100°C), reaction times ranging from 2 to 30 hours |

| Atmosphere | Argon or inert atmosphere to prevent oxidation |

| Work-up | Extraction with dichloromethane or ethyl acetate, drying over anhydrous magnesium sulfate or sodium sulfate, filtration, solvent removal under reduced pressure, and purification by silica gel column chromatography or recrystallization |

Typical Experimental Conditions and Yields

| Yield (%) | Catalyst & Ligand | Reaction Conditions | Notes |

|---|---|---|---|

| 95.3% | Pd2(dba)3 (0.2 mmol), tri(m-tolyl)phosphine (1 mmol) | THF, 60°C, argon atmosphere | High purity (99.1% by HPLC), isolated as pale yellow solid after extraction and drying |

| 87-90% | Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), potassium carbonate | 1,4-dioxane/water, 100°C, 18 h | Purified by silica gel chromatography, typical for coupling with 1-bromo-3-nitro-5-(trifluoromethyl)benzene |

| ~85% | Tetrakis(triphenylphosphine)palladium(0), sodium carbonate | THF/water, reflux, 30 h, argon | Purification by column chromatography and recrystallization; yields isolated product with high purity |

| 70-75% | Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II), potassium carbonate | Methanol/toluene, 65°C, 2 h, ice cooling during work-up | Product isolated by silica gel chromatography and filtration after pH adjustment |

Reaction Mechanism Insights and Optimization

- The Suzuki-Miyaura coupling proceeds via oxidative addition of the aryl halide (fluorinated benzonitrile derivative) to the Pd(0) catalyst, transmetalation with the boronate ester-substituted pyrazole, and reductive elimination to form the C–C bond.

- Use of bulky and electron-rich phosphine ligands enhances catalyst stability and turnover, improving yields.

- Inert atmosphere (argon) is critical to prevent catalyst deactivation by oxygen or moisture.

- Base selection affects the rate of transmetalation; potassium phosphate and carbonate salts are commonly used.

- Solvent mixtures including water facilitate the solubility of inorganic bases and promote reaction efficiency.

- Reaction temperature and time are optimized to balance conversion and minimize side reactions.

Summary Table of Representative Preparation Examples

| Entry | Starting Materials (Halide + Boronate Ester) | Catalyst System | Solvent System | Temp (°C) | Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|---|---|---|

| 1 | 1,4-Dibromobenzene + 4-cyanobenzoic acid pinacol ester | Pd2(dba)3 + tri(m-tolyl)phosphine | THF | 60 | ~6 | 95.3 | Extraction, drying, recrystallization |

| 2 | 1-Bromo-3-nitro-5-(trifluoromethyl)benzene + 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | Pd(dppf)Cl2·CH2Cl2 + K2CO3 | 1,4-Dioxane/water | 100 | 18 | 87-90 | Silica gel chromatography |

| 3 | Compound (I-2-1) + Compound (I-2-2) (specific intermediates) | Tetrakis(triphenylphosphine)palladium(0) + Na2CO3 | THF/water | Reflux | 30 | ~85 | Column chromatography, recrystallization |

| 4 | 2-Bromo-5-fluoroisonicotinic acid methyl ester + boronate ester | Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) + K2CO3 | Methanol/toluene | 65 | 2 | 70-75 | Silica gel chromatography, filtration |

Research Findings and Considerations

- The high yields (above 85%) and purities (>99%) indicate the robustness of palladium-catalyzed cross-coupling for this compound’s synthesis.

- The choice of catalyst and ligand is crucial; bulky phosphines improve catalyst longevity and selectivity.

- Reaction temperature and solvent choice directly influence reaction rate and product isolation efficiency.

- The boronate ester functionality is stable under the reaction conditions, enabling further synthetic elaboration.

- Methodologies have been adapted for scalability, with some procedures reported on multi-gram to kilogram scale, demonstrating industrial applicability.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.